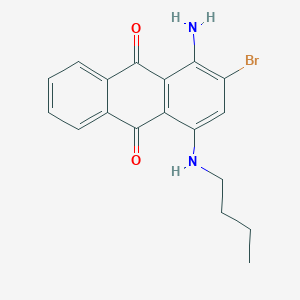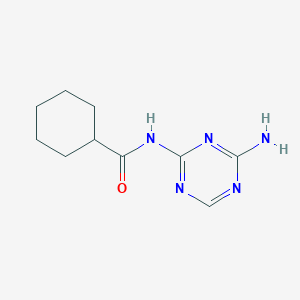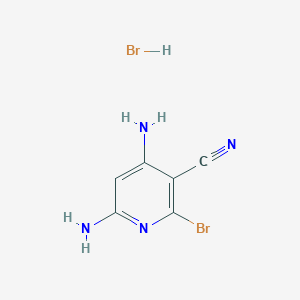
4,5-Dibromo-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is a brominated pyrazole derivative with the molecular formula C4H2Br2N2O. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1H-pyrazole-3-carbaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety, particularly when handling bromine, which is highly reactive and hazardous.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Applications De Recherche Scientifique
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism by which 4,5-Dibromo-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atoms and aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their function.
Comparaison Avec Des Composés Similaires
4-Bromo-1H-pyrazole-3-carbaldehyde: A mono-brominated analogue with similar reactivity but different substitution patterns.
1H-Pyrazole-3-carbaldehyde: The non-brominated parent compound, less reactive in substitution reactions.
4,5-Dichloro-1H-pyrazole-3-carbaldehyde: A chlorinated analogue with different electronic properties and reactivity.
Uniqueness: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse chemical transformations compared to its mono-brominated or non-brominated counterparts.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C4H2Br2N2O |
|---|---|
Poids moléculaire |
253.88 g/mol |
Nom IUPAC |
4,5-dibromo-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)7-8-4(3)6/h1H,(H,7,8) |
Clé InChI |
DJDCZNHGAHBYFI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=NNC(=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)











